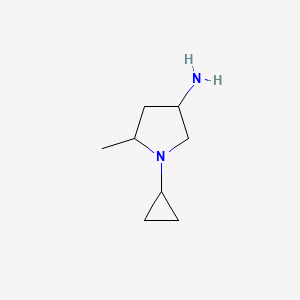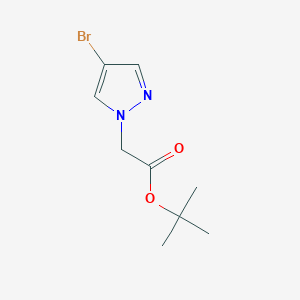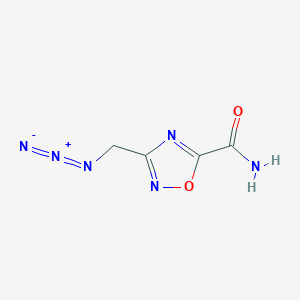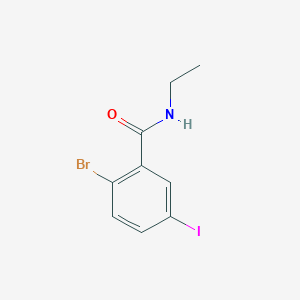
1-Cyclopropyl-5-methylpyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of CMPA involves the use of pyrrole, cyclopropylamine, and methylamine. Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for CMPA is1S/C8H16N2/c1-6-4-7(9)5-10(6)8-2-3-8/h6-8H,2-5,9H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The structure of CMPA is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . Physical And Chemical Properties Analysis
CMPA is a liquid at room temperature . It has a molecular weight of 140.23 g/mol.Scientific Research Applications
Synthesis Methods and Chemical Transformations
The research on 1-Cyclopropyl-5-methylpyrrolidin-3-amine and related compounds focuses on innovative synthesis methods and chemical transformations. A notable advancement is the development of a mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, providing a pathway for synthesizing complex amines with high enantiomeric purity (Lifchits & Charette, 2008). This methodology finds application in the enantioselective synthesis of pharmaceuticals, demonstrating the compound's relevance in drug development processes.
Catalysis and Carbonylation Reactions
Catalysis plays a crucial role in the functionalization of amines, with palladium-catalyzed carbonylative cyclization being a powerful method for the derivatization of amino acids into γ-lactams. This approach facilitates the activation of methylene C–H bonds in cyclopropanes, enabling the synthesis of ring-fused γ-lactam derivatives, highlighting the compound's utility in creating structurally complex and functionally diverse molecules (Hernando et al., 2016).
Pharmacological Applications
In pharmacology, derivatives of 1-Cyclopropyl-5-methylpyrrolidin-3-amine have been explored for their potential as therapeutic agents. The discovery of poly(ADP-ribose) polymerase (PARP) inhibitors based on cyclic amine-containing benzimidazole carboxamides exemplifies this, with compounds showing excellent enzyme and cellular potency, contributing to cancer treatment research (Penning et al., 2009).
Protective Groups in Synthesis
The introduction of novel protecting groups for amines, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, illustrates the compound's role in synthetic chemistry. MPoc offers an advantageous profile for amine protection, being resistant to a wide range of reagents and conditions, thereby facilitating complex molecule synthesis (Snider & Wright, 2011).
Enzymatic Transformations and Biological Studies
The enzymatic oxidation of N-cyclopropylamines, including studies on their N-dealkylation and the fate of the cyclopropyl group, provides insight into the metabolic pathways and mechanisms of action of such compounds, contributing to our understanding of their biological effects (Shaffer, Morton, & Hanzlik, 2001).
Future Directions
While specific future directions for CMPA are not mentioned in the available literature, it’s worth noting that therapeutic peptides, which include compounds like CMPA, have seen great progress in recent years . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
1-cyclopropyl-5-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-4-7(9)5-10(6)8-2-3-8/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEZDTWKLTUSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266212 | |
| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-methylpyrrolidin-3-amine | |
CAS RN |
1384428-99-2 | |
| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)

![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)








![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)